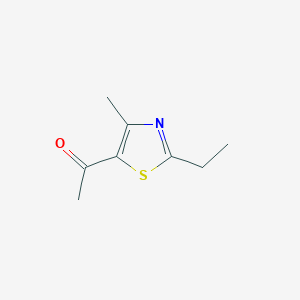![molecular formula C10H11N3O B1523366 [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-75-4](/img/structure/B1523366.png)
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
描述
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol: is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a triazole ring substituted with a 2-methylphenyl group and a hydroxymethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would be 2-methylphenyl azide and propargyl alcohol.
Hydroxymethylation: The resulting triazole can then be hydroxymethylated using formaldehyde under basic conditions to introduce the hydroxymethyl group at the 4-position of the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as copper(I) salts may be employed to facilitate the cycloaddition reaction efficiently.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: The triazole ring can undergo reduction reactions, although these are less common due to the stability of the triazole ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.
Major Products
Oxidation: [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]formaldehyde or [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]carboxylic acid.
Substitution: Various substituted triazoles depending on the electrophile used.
科学研究应用
Chemistry
In organic synthesis, [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol can be used as a building block for more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations.
Biology and Medicine
This compound has potential applications in medicinal chemistry as a pharmacophore. Triazoles are known for their antimicrobial, antifungal, and anticancer properties. Research into derivatives of this compound could lead to the development of new therapeutic agents.
Industry
In materials science, triazole-containing compounds are used in the development of corrosion inhibitors, agrochemicals, and dyes
作用机制
The biological activity of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is primarily due to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. The hydroxymethyl group can further enhance these interactions by providing additional sites for hydrogen bonding.
相似化合物的比较
Similar Compounds
[1-phenyl-1H-1,2,3-triazol-4-yl]methanol: Lacks the methyl group on the phenyl ring, which can affect its steric and electronic properties.
[1-(2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: The chlorine substituent can significantly alter the compound’s reactivity and biological activity.
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanol: The ethyl group instead of the hydroxymethyl group changes the compound’s solubility and reactivity.
Uniqueness
The presence of the 2-methylphenyl group in [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol imparts unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
[1-(2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-8-4-2-3-5-10(8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTJUUGNDIUSRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096130-75-4 | |
| Record name | [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



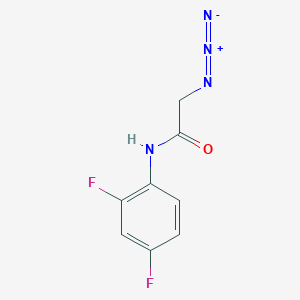
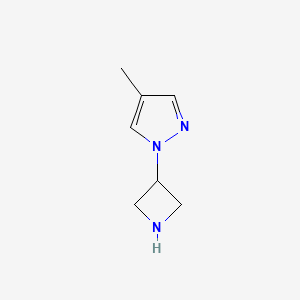

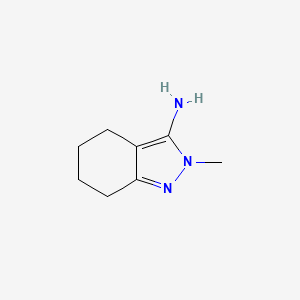
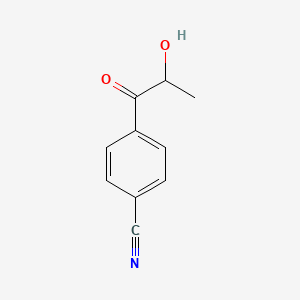
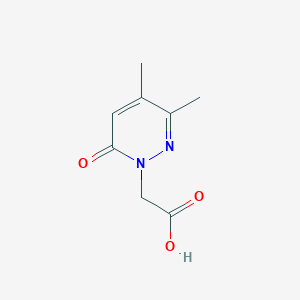
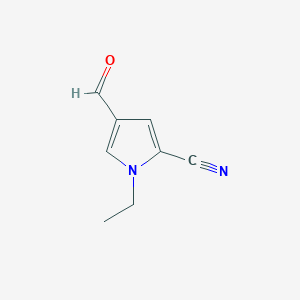

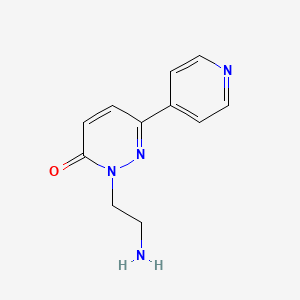
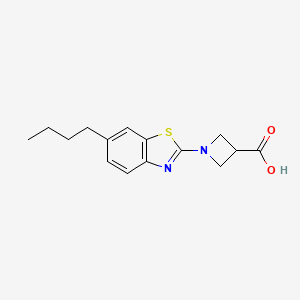
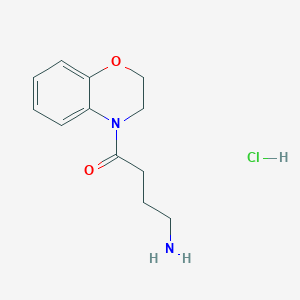
![7-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B1523304.png)
